Ethyl Cyanoacetate-2,3-13C2
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Overview
Description
Ethyl Cyanoacetate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in various chemical syntheses due to its versatile functional groups and reactivity .
Preparation Methods
Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
Ethyl Cyanoacetate-2,3-13C2 undergoes various chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium ethoxide, and catalysts like cobalt(II) acetate tetrahydrate . Major products formed from these reactions include diethyl malonate and various heterocyclic compounds .
Scientific Research Applications
Ethyl Cyanoacetate-2,3-13C2 is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl Cyanoacetate-2,3-13C2 involves its reactive centers. The nitrile and ester groups, along with the acidic methylene site, allow it to participate in various chemical reactions. These reactions often involve nucleophilic attack on the carbonyl or nitrile carbon, leading to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Ethyl Cyanoacetate-2,3-13C2 can be compared with other similar compounds such as:
Ethyl Cyanoacetate: The non-labeled version of the compound, which has similar reactivity but lacks the isotopic labeling.
Diethyl Malonate: Another ester with similar reactivity in condensation reactions but lacks the nitrile group.
Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl group.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for tracing studies in various scientific fields .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
115.10 g/mol |
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
Isomeric SMILES |
CCOC(=O)[13CH2][13C]#N |
Canonical SMILES |
CCOC(=O)CC#N |
Origin of Product |
United States |
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